molecular formula C27H33Br2P B8735419 (9-Bromononyl)triphenylphosphonium bromide CAS No. 90052-38-3

(9-Bromononyl)triphenylphosphonium bromide

Cat. No.: B8735419
CAS No.: 90052-38-3
M. Wt: 548.3 g/mol
InChI Key: ACKJFSDDEOFXHT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromononyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 9-bromononane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:

C6H5P+Br-(CH2)9Br(C6H5)3P-(CH2)9Br+HBr\text{C}_6\text{H}_5\text{P} + \text{Br-(CH}_2\text{)}_9\text{Br} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{P-(CH}_2\text{)}_9\text{Br} + \text{HBr} C6​H5​P+Br-(CH2​)9​Br→(C6​H5​)3​P-(CH2​)9​Br+HBr

The reaction is typically conducted in a solvent such as toluene or dichloromethane at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(9-Bromononyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while coupling reactions can produce complex organic molecules with various functional groups .

Mechanism of Action

The mechanism of action of (9-Bromononyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The phosphonium cation facilitates cellular uptake and localization to the mitochondria, where it can exert its effects. This targeting is due to the lipophilic nature of the phosphonium group, which allows it to cross cell membranes and accumulate in the negatively charged mitochondrial matrix .

Comparison with Similar Compounds

(9-Bromononyl)triphenylphosphonium bromide can be compared with other similar compounds such as:

  • (6-Bromohexyl)triphenylphosphonium bromide
  • (4-Bromobutyl)triphenylphosphonium bromide
  • (Bromomethyl)triphenylphosphonium bromide

These compounds share similar structures and properties but differ in the length of the alkyl chain. The unique feature of this compound is its longer alkyl chain, which may influence its reactivity and targeting efficiency .

Properties

CAS No.

90052-38-3

Molecular Formula

C27H33Br2P

Molecular Weight

548.3 g/mol

IUPAC Name

9-bromononyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C27H33BrP.BrH/c28-23-15-4-2-1-3-5-16-24-29(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22H,1-5,15-16,23-24H2;1H/q+1;/p-1

InChI Key

ACKJFSDDEOFXHT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

103 g (0.36 mol) 1,9-dibromononane is stirred at 120° C. and a solution of 11.8 g (0.045 mol) triphenylphosphine in 120 ml toluene is added within 8 hours. After a further 10 hours at 120° C. it is allowed to cool, the supernatant is decanted and the viscous residue is stirred twice with isohexane at 60° C. After drying on a rotary evaporator in a stream of nitrogen 22.4 g (91%) 65 was obtained as a nearly colourless resin.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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